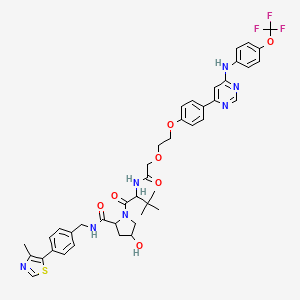![molecular formula C10H11N3S2 B12225334 3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B12225334.png)
3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine: is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with thionyl chloride to yield the desired thiadiazole compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: The compound is being investigated for its potential use in drug development, particularly as an antimicrobial agent. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for further drug development .
Mechanism of Action
The exact mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfanyl group in the compound may play a crucial role in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Comparison: Compared to similar compounds, 3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine is unique due to the presence of the 4-methylbenzyl group. This structural feature may contribute to its distinct biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H11N3S2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H11N3S2/c1-7-2-4-8(5-3-7)6-14-10-12-9(11)15-13-10/h2-5H,6H2,1H3,(H2,11,12,13) |
InChI Key |
OXEMMEVCUZGELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12225279.png)

![4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12225288.png)

![[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B12225304.png)
![Cycloheptyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B12225312.png)
![4-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-1,4-oxazepan-5-one](/img/structure/B12225317.png)
![1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B12225319.png)
![2-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B12225327.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B12225349.png)
![3-Tert-butyl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B12225350.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B12225352.png)

